1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline
CAS No.: 2034556-26-6
Cat. No.: VC4510838
Molecular Formula: C19H15BrN2O2S
Molecular Weight: 415.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034556-26-6 |
|---|---|
| Molecular Formula | C19H15BrN2O2S |
| Molecular Weight | 415.31 |
| IUPAC Name | 1-(4-bromophenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
| Standard InChI | InChI=1S/C19H15BrN2O2S/c20-17-2-4-18(5-3-17)25(23,24)22-12-9-16-13-15(1-6-19(16)22)14-7-10-21-11-8-14/h1-8,10-11,13H,9,12H2 |
| Standard InChI Key | PUHNVRVMJHRBBA-UHFFFAOYSA-N |
| SMILES | C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Introduction
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a complex organic compound with a molecular weight of 415.3 g/mol and a CAS number of 2034556-26-6 . This compound combines a bromophenylsulfonyl group with a pyridinylindoline structure, suggesting potential applications in medicinal chemistry due to its unique structural features.
Synthesis and Preparation
While specific synthesis protocols for 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including sulfonylation and cross-coupling reactions. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield.
Biological Activity and Potential Applications
Although specific biological activity data for 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline are not available, compounds with similar structural motifs have shown promise in various therapeutic areas. For instance, sulfonyl-containing compounds are known for their potential in drug design due to their ability to interact with enzymes and receptors. The pyridine ring can also contribute to biological activity by participating in π-π interactions or acting as a hydrogen bond acceptor.
Research Findings and Future Directions
Given the lack of specific research findings on 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline, future studies should focus on its synthesis optimization, biological evaluation, and potential applications in medicinal chemistry. The compound's structural features suggest it could be a candidate for further investigation in areas such as anticancer, antimicrobial, or neurological disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume